

peer-reviewed studies on the efficacy of suberic acid in drug delivery

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Compound of Interest

Compound Name: Suberic acid

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Suberic Acid in Drug Delivery: A Comparative Performance Guide

For researchers and drug development professionals, the quest for novel excipients to enhance drug delivery is perpetual. **Suberic acid**, a naturally derived dicarboxylic acid, has emerged as a versatile building block in various drug delivery platforms. This guide provides an objective comparison of **suberic acid**'s performance in three key applications: as a crosslinking agent in hydrogels, as a co-former in cocrystals to enhance solubility, and as a monomer in biodegradable polymers for controlled release. The information is based on available peer-reviewed studies and presents experimental data to support the comparisons.

Suberic Acid as a Crosslinking Agent in Hydrogel Drug Delivery

Suberic acid can be utilized as a non-toxic crosslinking agent for natural polymers like gelatin and chitosan to form hydrogels for controlled drug release. Its dicarboxylic nature allows it to form ester bonds with the hydroxyl and amine groups present in these polymers. This section compares the properties of gelatin hydrogels crosslinked with **suberic acid**'s close analogue, citric acid, against the conventional and more cytotoxic crosslinker, glutaraldehyde. While direct comparative studies on **suberic acid** as a crosslinker for drug delivery are limited, the data on citric acid provides a valuable benchmark due to their similar chemical nature (polycarboxylic acids).

Comparative Data of Crosslinking Agents in Gelatin Hydrogels

Property	Citric Acid Crosslinked Gelatin	Glutaraldehyde Crosslinked Gelatin	Reference Study
Mechanical Strength (Young's Modulus)	Lower	Higher (e.g., 420 MPa with CNC reinforcement) [1] [2]	[1] [2]
Swelling Capacity	Enhanced	Reduced [1] [2]	[1] [2]
Thermal Stability (Melting Temperature)	Higher [1] [2]	Lower [1] [2]	[1] [2]
Biocompatibility/Toxicity	Non-toxic	Potentially cytotoxic	[3]
Water Permeability	Lower [1] [2]	Higher	[1] [2]
Clarity	Improved [1] [2]	Higher opacity	[1] [2]

Experimental Protocols

Preparation of Citric Acid Crosslinked Gelatin Hydrogels (Representative Protocol):

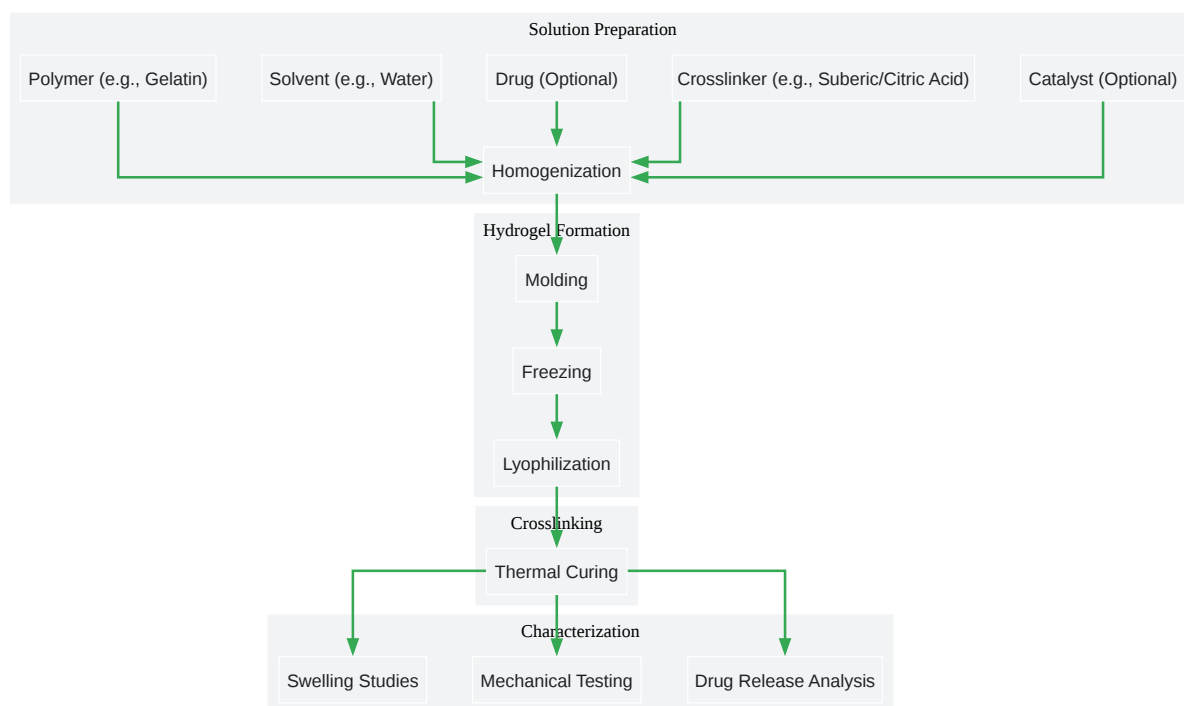
A solution of gelatin and a hydrophilic polymer like hydroxypropyl methylcellulose (HPMC) is prepared in distilled water.[\[4\]](#) A specified amount of citric acid and a catalyst such as sodium hypophosphite are added to the solution.[\[4\]](#) The mixture is homogenized, poured into a mold, and lyophilized after freezing.[\[4\]](#) The dried scaffold is then thermally crosslinked at a specific temperature and duration (e.g., 160°C for 7 minutes).[\[4\]](#) The properties of the resulting hydrogel, such as swelling and mechanical strength, are then characterized.[\[4\]](#)

Preparation of Glutaraldehyde Crosslinked Chitosan Nanoparticles for 5-Fluorouracil Delivery (for comparison):

Low molecular weight chitosan is dissolved in an acetic acid solution.[\[5\]](#) An aqueous solution of 5-fluorouracil is added to the chitosan solution.[\[5\]](#) This aqueous phase is then added to an oil phase (e.g., Miglyol oil) containing a surfactant (e.g., Span 80) to form a w/o emulsion.[\[5\]](#) After

homogenization, a glutaraldehyde solution is added to crosslink the chitosan nanoparticles.[5]
The nanoparticles are then collected by centrifugation, washed, and lyophilized.[5]

Logical Workflow for Hydrogel Preparation



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Caption: General workflow for the preparation and characterization of crosslinked hydrogels.

Suberic Acid in Cocrystals for Enhanced Drug Solubility

The formation of pharmaceutical cocrystals is a well-established technique to improve the dissolution rate and bioavailability of poorly soluble drugs. **Suberic acid** has been successfully used as a co-former to create cocrystals with active pharmaceutical ingredients (APIs) like itraconazole.

Comparative Data: Itraconazole Formulations

Formulation	Key Performance Metric	Reference Study
Itraconazole - Suberic Acid Cocrystal	~39-fold faster intrinsic dissolution rate compared to raw itraconazole.[6]	[6]
Itraconazole - Malonic Acid Cocrystal	~5-fold increase in dissolution rate compared to the parent drug without compromising stability.[7]	[7]
Itraconazole Salts (Dihydrochloride and Trihydrochloride)	Highest dissolution rate but high hygroscopicity.[7]	[7]
Itraconazole - HPMC Amorphous Solid Dispersion	Significantly increased dissolution rate compared to the physical mixture.[8]	[8]

Experimental Protocols

Preparation of Itraconazole-**Suberic Acid** Cocrystals by Rotary Evaporation:

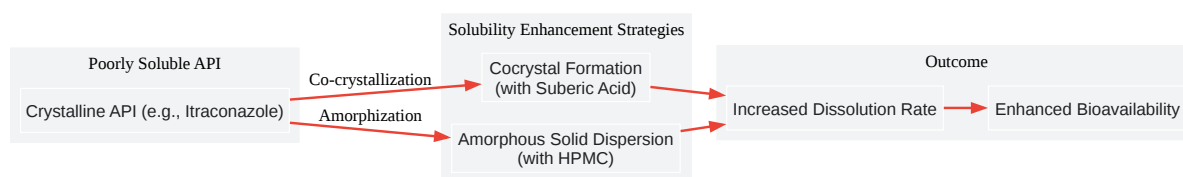
Itraconazole and **suberic acid** are dissolved in a suitable solvent.[6] The solvent is then removed under reduced pressure using a rotary evaporator, leading to the formation of the

cocrystal.[6] The resulting solid is collected and characterized using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy to confirm cocrystal formation.[6]

Preparation of Itraconazole-HPMC Amorphous Solid Dispersion by Melt Extrusion (for comparison):

Itraconazole and hydroxypropylmethylcellulose (HPMC) are mixed at a specific ratio (e.g., 40/60 w/w).[8] The mixture is then processed by a melt extruder at a defined temperature profile.[8] The extrudate is cooled and milled to obtain the amorphous solid dispersion.[8] Characterization is performed using DSC and PXRD to confirm the amorphous nature of the drug.[8]

Signaling Pathway of Solubility Enhancement



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Caption: Pathways to enhance the solubility and bioavailability of a poorly soluble drug.

Suberic Acid in Biodegradable Polymers for Controlled Drug Release

Suberic acid can be polymerized with other monomers to create biodegradable polyesters and polyanhydrides for controlled drug delivery. These polymers offer an alternative to commonly used polymers like poly(lactic-co-glycolic acid) (PLGA). While direct comparative studies of **suberic acid**-based polymers against PLGA for the delivery of a specific drug like paclitaxel are not readily available, this section provides data on a poly(sebacic acid-co-ricinoleic acid)

system, where sebacic acid is a close structural analogue of **suberic acid**, and compares it with a typical PLGA nanoparticle formulation for paclitaxel.

Comparative Data: Paclitaxel Delivery Systems

Formulation	Drug Loading/Encapsulation	Release Profile	Reference Study
Poly(sebacic acid-co-ricinoleic acid) carrier with Paclitaxel	5-20% w/w drug incorporation.	Release for over 100 days.[9]	[9]
PLGA Nanoparticles with Paclitaxel	High encapsulation efficiency achievable.	Biphasic release: initial fast release followed by slower, continuous release.[8]	[8]

Experimental Protocols

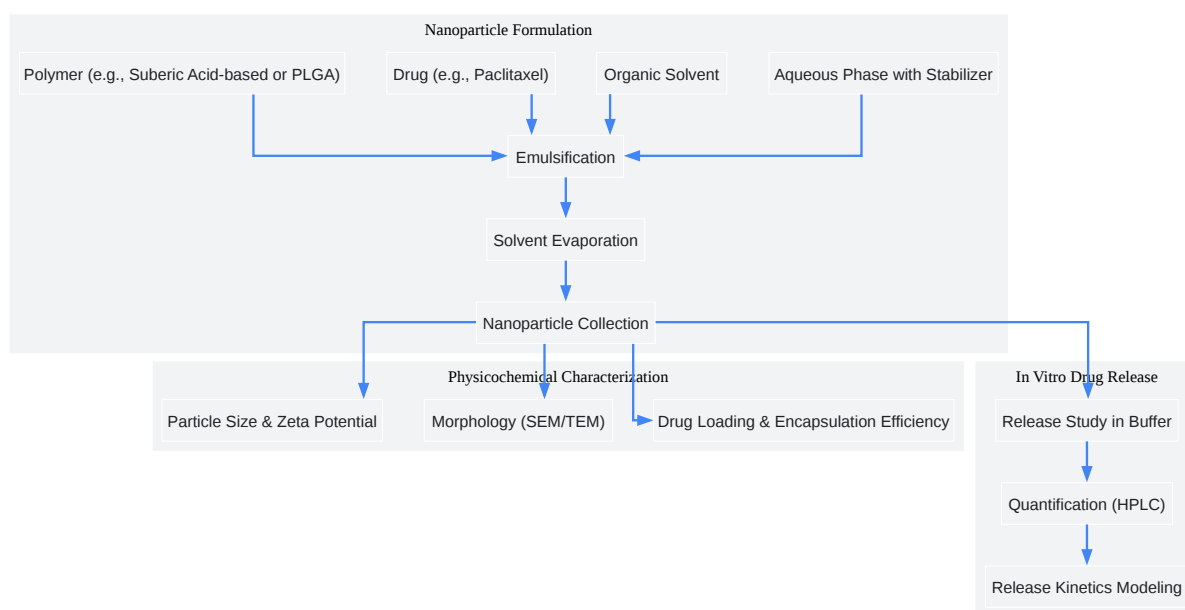
Synthesis of Poly(sebacic acid-co-ricinoleic acid) for Paclitaxel Delivery:

Polyesteranhydrides are synthesized through transesterification of ricinoleic acid and sebacic acid, followed by anhydride polymerization.[9] Paclitaxel is then incorporated into the polymer matrix at the desired concentration (e.g., 5-20% w/w).[9] The in vitro release of paclitaxel is monitored in a buffer solution over an extended period.[9]

Preparation of Paclitaxel-Loaded PLGA Nanoparticles (for comparison):

PLGA is dissolved in an organic solvent, and paclitaxel is added to this solution.[8] This organic phase is then added to an aqueous phase containing a stabilizer under stirring to form an emulsion.[8] The organic solvent is subsequently removed by evaporation, leading to the formation of nanoparticles.[8] The nanoparticles are collected, washed, and characterized for size, drug loading, and in vitro release.[8]

Experimental Workflow for Nanoparticle Formulation and Evaluation



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Caption: A typical workflow for the formulation and evaluation of drug-loaded polymeric nanoparticles.

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